N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridinyl group at position 4 and a piperidine-4-carboxamide moiety modified with a thiophene sulfonyl group. Its structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in neurological and inflammatory pathways .
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c23-17(21-18-20-15(12-27-18)13-3-7-19-8-4-13)14-5-9-22(10-6-14)28(24,25)16-2-1-11-26-16/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJSHTSCAVJFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 434.6 g/mol. It contains functional groups such as pyridine, thiazole, thiophene, and piperidine, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S3 |
| Molecular Weight | 434.6 g/mol |
| CAS Number | 921846-60-8 |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study on related thiazolylaminobenzenesulfonamides demonstrated cytotoxic effects against the MCF-7 human breast cancer cell line. The most active derivatives showed IC50 values around 11.6 μM to 11.9 μM, which is comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, derivatives containing piperidine and sulfonamide functionalities have been noted for their inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities suggest possible applications in treating conditions related to enzyme dysregulation .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. A series of synthesized piperidine derivatives exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Staphylococcus aureus. The sulfonamide moiety is particularly noted for enhancing antibacterial effects .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzyme active sites or receptor sites, thereby modulating cellular pathways associated with proliferation and apoptosis.
Study 1: Cytotoxic Activity
A study published in the Archives of Pharmacal Research synthesized a series of thiazole-based compounds and evaluated their cytotoxicity against MCF-7 cells. The results indicated that derivatives similar to our compound could significantly inhibit cell growth, suggesting a promising avenue for further development in cancer therapies .
Study 2: Antimicrobial Efficacy
In another investigation, various piperidine derivatives were tested against bacterial strains. The findings revealed that compounds with thiophene and thiazole rings exhibited pronounced antibacterial activity, supporting the hypothesis that structural features play a crucial role in biological efficacy .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide. These compounds are often designed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study:
A study demonstrated that related thiazole-pyrimidine derivatives effectively inhibited CDK4 and CDK6, leading to reduced proliferation in cancer cell lines such as MV4-11. The compounds showed significant cytotoxicity at low concentrations, indicating their potential as therapeutic agents against various cancers .
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| Thiazole Derivative A | CDK4 | 0.25 | MV4-11 |
| Thiazole Derivative B | CDK6 | 0.62 | MCF7 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against resistant strains of bacteria and fungi. The thiazole and pyridine components are known for their ability to disrupt microbial cell functions.
Case Study:
In vitro studies have shown that derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microbe | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | <10 | Effective |
| Escherichia coli | <10 | Effective |
Inhibition of Protein Kinases
The inhibition of protein kinases is a key mechanism through which this compound exerts its biological effects. By selectively targeting CDKs, these compounds can potentially halt the progression of diseases characterized by uncontrolled cell division.
Research Findings:
Recent investigations have highlighted the selectivity of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine derivatives for CDK inhibition over other kinases, suggesting a favorable safety profile for therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiophene sulfonyl group offers a unique electronic profile compared to halogenated or alkylated aryl sulfonyl analogs, which may improve interactions with sulfur-containing binding pockets .
- Synthetic yields for analogs vary widely (16–75%), influenced by steric effects and reactivity of sulfonylating agents. The absence of yield data for the target compound suggests further optimization may be required .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : Thiophene-containing sulfonamides often exhibit moderate solubility due to their planar structure, contrasting with highly halogenated analogs (e.g., 4–20), which are more lipophilic and prone to plasma protein binding .
- Metabolic Stability : The thiophene ring may confer resistance to oxidative metabolism compared to para-methoxyphenyl derivatives (e.g., compounds 44–47), which have methoxy groups susceptible to demethylation .
- Target Selectivity : While and focus on pain-related multitarget inhibitors, highlights cyclopropanecarboxamide derivatives (e.g., compound 45) with piperazine substituents for prion disease applications. The target compound’s pyridinyl-thiazole core may favor kinase or protease inhibition, akin to CDK9 inhibitors in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
